molecular formula C18H17BrO B12798829 2-Benzyl-2-bromo-3,3-dimethyl-1-indanone CAS No. 13306-83-7

2-Benzyl-2-bromo-3,3-dimethyl-1-indanone

Cat. No.: B12798829
CAS No.: 13306-83-7
M. Wt: 329.2 g/mol
InChI Key: IBZBRWLTMMGQFE-UHFFFAOYSA-N
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Description

2-Benzyl-2-bromo-3,3-dimethyl-1-indanone is a substituted indanone derivative characterized by a bicyclic framework with a ketone group at the 1-position. The compound features a bromine atom at the 2-position, a benzyl group also at the 2-position, and two methyl groups at the 3-positions. This unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals or fragrances.

Properties

CAS No.

13306-83-7

Molecular Formula

C18H17BrO

Molecular Weight

329.2 g/mol

IUPAC Name

2-benzyl-2-bromo-3,3-dimethylinden-1-one

InChI

InChI=1S/C18H17BrO/c1-17(2)15-11-7-6-10-14(15)16(20)18(17,19)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3

InChI Key

IBZBRWLTMMGQFE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)C1(CC3=CC=CC=C3)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-bromo-3,3-dimethyl-1-indanone typically involves the bromination of 2-benzyl-3,3-dimethyl-1-indanone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C2 position serves as a prime site for nucleophilic substitution (SN2 or SN1 mechanisms). Key findings include:

  • Halide ion substitution : Bromine can be replaced by other nucleophiles (e.g., iodide, fluoride) under mild conditions. For instance, reaction with NaI in acetone yields the corresponding 2-iodo derivative.

  • Fluorination : Catalytic asymmetric fluorination using europium(III) complexes (e.g., ind-pybox-Eu(III)) achieves α-fluoro derivatives with up to 96% enantiomeric excess, demonstrating stereochemical control .

Table 1: Fluorination Reaction Performance

SubstrateCatalystElectrophilic Fluorine SourceYield (%)ee (%)
2c Eu(III)NFSI7896
2b Yb(III)NFSI7060

Elimination Reactions

The compound undergoes base-promoted dehydrobromination to form alkenes. Key studies reveal:

  • Kinetic isotope effects : Deuterium substitution in the benzyl group (Cα position) results in a reduced elimination rate (kH/kD ≈ 1.2), supporting a concerted E2 mechanism .

  • Hammett analysis : Para-substituted derivatives exhibit a positive ρ value (+0.45), indicating electron-withdrawing groups accelerate elimination .

Table 2: Substituent Effects on Elimination Rates

Substituent (X)10⁴k₂ (L·mol⁻¹·s⁻¹) at 62°C
Cl7.6
Br2.2

Friedel-Crafts and Cyclization Reactions

The indanone core participates in intramolecular cyclization:

  • Friedel-Crafts alkylation : Acid-catalyzed cyclization of 3-arylpropionic acid derivatives forms substituted indanones, with yields up to 74% using Tb(OTf)₃ .

  • Nazarov cyclization : Trifluoroacetic acid promotes cyclization of chalcone precursors to yield 2-benzylidene-1-indanones, pivotal in synthesizing tubulin inhibitors .

Radical Reactions

Under UV irradiation or radical initiators (e.g., AIBN), the C–Br bond undergoes homolytic cleavage:

  • Atom-transfer radical addition (ATRA) : Generates carbon-centered radicals for polymer chemistry applications.

Biological Activity Modulation

Derivatization via Knoevenagel condensation introduces α,β-unsaturated ketones, enhancing bioactivity:

  • Anticancer agents : 2-Benzylidene derivatives exhibit IC₅₀ values of 0.62–2.04 µM against tubulin polymerization .

This compound’s reactivity is governed by its bromine substituent’s leaving-group ability and the steric/electronic effects of the benzyl and dimethyl groups. Its applications span asymmetric synthesis, medicinal chemistry, and materials science, supported by robust experimental data .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 2-benzyl-2-bromo-3,3-dimethyl-1-indanone exhibit anticancer properties. Specifically, derivatives of indanones have been studied for their ability to induce apoptosis in cancer cells. A study highlighted the effectiveness of 2-benzyl-indanones as anticancer agents, where modifications to the indanone structure enhance their biological activity against various cancer cell lines .

Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications. Indanone derivatives have been investigated for their effects on neurotransmitter systems, which may lead to treatments for anxiety and depression. For instance, modifications in similar compounds have shown promising results in binding affinities to serotonin receptors .

Organic Synthesis

Synthetic Intermediates
2-Benzyl-2-bromo-3,3-dimethyl-1-indanone can serve as a versatile intermediate in organic synthesis. Its bromine substitution allows for further functionalization through nucleophilic substitutions or coupling reactions. This flexibility is crucial for developing new chemical entities with tailored properties for specific applications .

Catalytic Reactions
The compound has been utilized in catalytic reactions such as asymmetric synthesis processes. Its derivatives can participate in enantioselective reactions, which are vital for producing chiral compounds used in pharmaceuticals .

Material Science

Polymer Chemistry
Research indicates that indanone derivatives can be incorporated into polymer matrices to enhance material properties. The incorporation of 2-benzyl-2-bromo-3,3-dimethyl-1-indanone into polymers could improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Recent studies have focused on the biological activities of indanone derivatives, including antibacterial and antiviral properties. For example, certain modifications have demonstrated effectiveness against bacterial strains and viruses, suggesting that 2-benzyl-2-bromo-3,3-dimethyl-1-indanone could be explored further in this context .

Case Studies

Study Focus Findings Reference
Anticancer PropertiesInduced apoptosis in cancer cell lines; effective against various types.
Neuropharmacological EffectsPotential treatment for anxiety and depression; affects serotonin receptors.
Synthetic ApplicationsVersatile intermediate for nucleophilic substitutions; used in catalysis.
Material EnhancementsImproved thermal stability and mechanical properties in polymers.

Mechanism of Action

The mechanism of action of 2-Benzyl-2-bromo-3,3-dimethyl-1-indanone is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,3-Dimethyl-1-indanone

  • Structure : Lacks the 2-benzyl and 2-bromo substituents present in the target compound.
  • Properties: Volatility: Used in fragrance formulations due to moderate volatility and musk-like odor . Reactivity: The unsubstituted 2-position allows for nucleophilic attack or functionalization, unlike the bromine- and benzyl-blocked 2-position in 2-benzyl-2-bromo-3,3-dimethyl-1-indanone.
  • Applications : Primarily in perfumery (e.g., Patent EP1184447 A1 ).

5-Bromo-2-iodo-1,3-dimethylbenzene

  • Structure: A monocyclic bromo-iodo-dimethylbenzene derivative.
  • Properties: Halogen Reactivity: Bromine and iodine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura), but the absence of a ketone group limits its utility in carbonyl-based chemistry compared to the indanone derivative . Stability: Likely less steric hindrance than the bicyclic indanone framework.

Methyl 2-Bromo-3-methyl-5-(dioxaborolane)benzoate

  • Structure : A benzoate ester with a bromine atom and boronate ester group.
  • Properties: Functional Groups: The boronate ester enables Suzuki-Miyaura coupling, while the ester group offers hydrolytic versatility. These features are absent in the indanone derivative . Molecular Weight: Higher (C₁₅H₂₀BBrO₄; MW ~367.1 g/mol) than 2-benzyl-2-bromo-3,3-dimethyl-1-indanone (estimated MW ~329.2 g/mol).

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
2-Benzyl-2-bromo-3,3-dimethyl-1-indanone C₁₈H₁₇BrO ~329.2 (estimated) Bromine, benzyl, ketone Synthetic intermediate
3,3-Dimethyl-1-indanone C₁₁H₁₂O 160.21 Ketone, methyl Fragrance formulations
5-Bromo-2-iodo-1,3-dimethylbenzene C₈H₈BrI 310.96 Bromine, iodine, methyl Cross-coupling reactions
Methyl 2-bromo-3-methyl-5-(dioxaborolane)benzoate C₁₅H₂₀BBrO₄ 367.1 Boronate ester, bromine, ester Polymer chemistry

Research Findings and Implications

  • Electronic Effects : The electron-withdrawing bromine atom may polarize the ketone group, enhancing its electrophilicity in reactions such as Grignard additions.
  • Synthetic Utility : The compound’s bromine atom could serve as a leaving group for further functionalization, similar to 5-bromo-2-iodo-1,3-dimethylbenzene , but within a rigid bicyclic system.

Biological Activity

2-Benzyl-2-bromo-3,3-dimethyl-1-indanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C18H18BrO
  • Molecular Weight: 348.24 g/mol
  • IUPAC Name: 2-benzyl-2-bromo-3,3-dimethyl-1-indanone

Antimicrobial Activity

Research indicates that 2-benzyl-2-bromo-3,3-dimethyl-1-indanone exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 2-benzyl-2-bromo-3,3-dimethyl-1-indanone has been evaluated in various cancer cell lines. Notably, it demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.

Case Study:
In a study involving MDA-MB-231 cells, the compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis showed a marked increase in the percentage of apoptotic cells compared to control groups .

Cell Line IC50 (µM) Mechanism of Action
MCF-720Apoptosis via caspase activation
MDA-MB-23115Apoptosis via caspase activation

The biological activity of 2-benzyl-2-bromo-3,3-dimethyl-1-indanone is attributed to its ability to interact with specific molecular targets within cells. Its structure allows it to intercalate with DNA, disrupting replication and transcription processes. Additionally, it may inhibit key enzymes involved in cancer cell proliferation and survival .

Q & A

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodology : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during key steps like Darzens condensation. Chiral HPLC (e.g., Chiralpak IA column) or polarimetry determines enantiomeric excess (ee). Optimize solvent (toluene vs. THF) and temperature for higher ee .

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